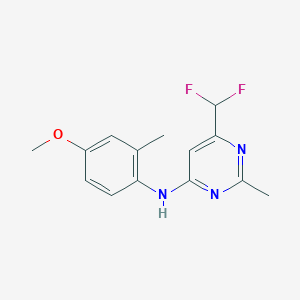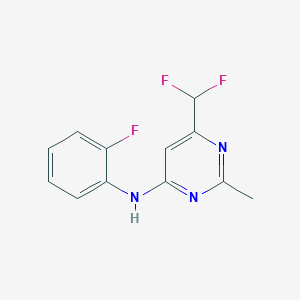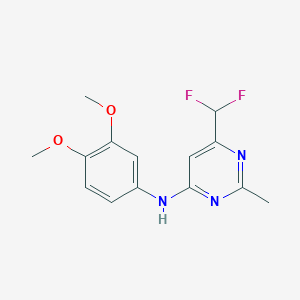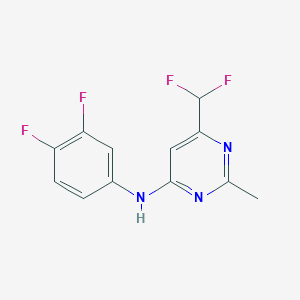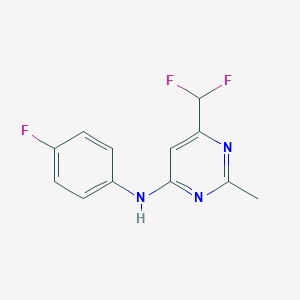
6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in its structure enhances its stability and bioactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the selective electrophilic di- and monofluorination of precursor compounds using reagents like Selectfluor . The reaction conditions often require controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor for fluorination, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s stability and bioactivity make it useful in studying biological processes and developing new drugs.
Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to increased bioactivity. The compound may inhibit or activate certain enzymes, affecting various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-difluoromethyl quinazolinones: These compounds share similar fluorinated structures and have comparable applications in pharmaceuticals and materials science.
Trifluoromethylpyridines: These compounds are also used in agrochemicals and pharmaceuticals due to their stability and bioactivity.
Uniqueness
6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine is unique due to its specific arrangement of fluorine atoms and the pyrimidine ring structure. This configuration provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-8(13)3-5-9/h2-6,12H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWYRIJFSLGVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457347.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6457354.png)
![3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6457360.png)
![2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6457370.png)
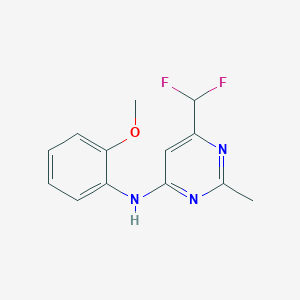
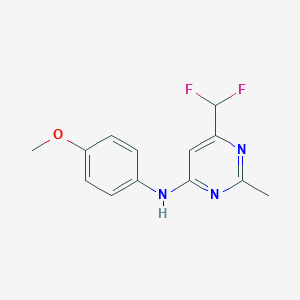
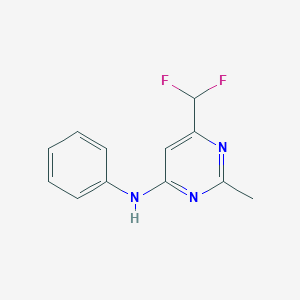
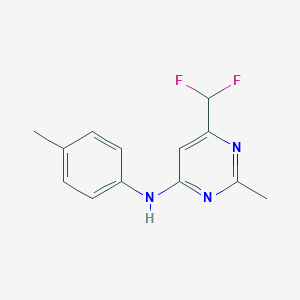
![4-tert-butyl-2-cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457407.png)
![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)
